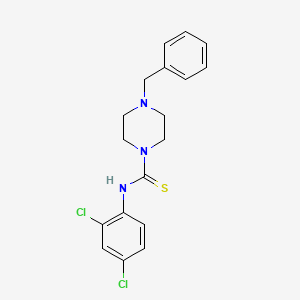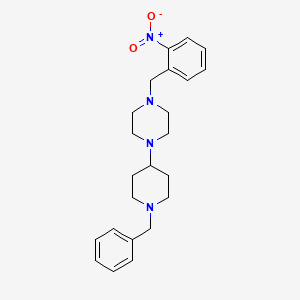![molecular formula C24H23N3O6S B3681227 2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B3681227.png)
2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone
Overview
Description
2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a nitrophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps:
Formation of the biphenyl-4-yloxy group: This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkylating agent.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the nitrophenyl sulfonyl group: This step involves the reaction of the piperazine derivative with 2-nitrobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The nitrophenyl sulfonyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and has been studied for its acetylcholinesterase inhibitory activity.
2-(Biphenyl-4-yloxy)-1-(2,4-diethoxyphenyl)ethanone: This compound shares the biphenyl-4-yloxy group but differs in the substituents on the ethanone moiety.
Uniqueness
2-(Biphenyl-4-yloxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone is unique due to the combination of its biphenyl, piperazine, and nitrophenyl sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2-(4-phenylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c28-24(18-33-21-12-10-20(11-13-21)19-6-2-1-3-7-19)25-14-16-26(17-15-25)34(31,32)23-9-5-4-8-22(23)27(29)30/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGJZGHTJJUVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3681144.png)


![1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3681156.png)
![4-tert-butyl-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B3681161.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]furan-2-carboxamide](/img/structure/B3681182.png)
![4-{[(2-methoxyphenyl)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3681184.png)
![(5Z)-1-(2-fluorophenyl)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3681190.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3681196.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B3681204.png)
![N~1~-(4-CHLOROPHENYL)-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE](/img/structure/B3681215.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B3681243.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B3681249.png)
